5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound features an ethoxy group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters or 1,3-diketones. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalyzed processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of pyrazole derivatives with various substituents .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and reduced pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-carbethoxypyrazolone
- 2-pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
- 3-(ethoxycarbonyl)-1-phenyl-5-pyrazolone
- 1-phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
Uniqueness
5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 5-position and the carboxylic acid group at the 3-position enhances its solubility and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-ethoxy-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-8-10(12(15)16)13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYFCRPKJMQJII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491095 |
Source
|
Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60872-15-3 |
Source
|
Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60872-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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